4-(Trifluoromethyl)pyrimidine-5-carbaldehyde
Description
General Significance of Pyrimidine (B1678525) Heterocycles in Organic Synthesis and Functional Materials
Pyrimidine, a heterocyclic aromatic organic compound similar to benzene (B151609) and pyridine, contains two nitrogen atoms at positions 1 and 3 of the six-membered ring. nih.gov This core structure is of immense importance as it is a fundamental component of nucleic acids—cytosine, thymine, and uracil (B121893)—which are the building blocks of DNA and RNA. google.com Beyond their biological prevalence, pyrimidine derivatives are a cornerstone in medicinal chemistry, with a broad spectrum of pharmacological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. mdpi.comgoogle.com In the realm of organic synthesis, the pyrimidine scaffold serves as a versatile platform for the construction of a diverse range of complex molecules. google.comgoogle.com The presence of nitrogen atoms in the ring influences its electronic properties, making it susceptible to various chemical transformations and a key component in the design of functional materials.
Role of the Trifluoromethyl Group in Modulating Molecular Properties and Reactivity
The introduction of a trifluoromethyl (-CF3) group into an organic molecule can dramatically alter its physical and chemical properties. The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing moiety. This electronic effect can significantly influence the reactivity of the pyrimidine ring, often making it more susceptible to nucleophilic attack.
Furthermore, the trifluoromethyl group is known to enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. It also increases the lipophilicity of a molecule, which can improve its bioavailability and membrane permeability. These properties are highly desirable in the development of new pharmaceutical agents and agrochemicals. mdpi.com The steric bulk of the -CF3 group can also play a role in directing the stereochemical outcome of reactions and influencing the binding affinity of a molecule to its biological target.
Strategic Importance of the Carbaldehyde Moiety in Pyrimidine Scaffolds as a Synthetic Handle
The carbaldehyde (-CHO) group is a highly versatile functional group in organic synthesis, acting as a "synthetic handle" that can be readily transformed into a wide variety of other functionalities. On a pyrimidine scaffold, the carbaldehyde moiety provides a reactive site for nucleophilic addition, condensation, and oxidation-reduction reactions.
This allows for the elaboration of the pyrimidine core, enabling the attachment of various side chains and the construction of more complex molecular architectures. For instance, it can participate in Wittig reactions to form alkenes, reductive amination to introduce amino groups, and oxidation to yield carboxylic acids. This synthetic flexibility makes pyrimidine-5-carbaldehydes valuable intermediates in the synthesis of diverse chemical libraries for drug discovery and materials science.
Overview of Research Trajectories Pertaining to 4-(Trifluoromethyl)pyrimidine-5-carbaldehyde
While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structural motifs are present in various researched compounds. The synthesis of related structures, such as 2,4-dichloro-5-trifluoromethyl-pyrimidine, is a known process, often starting from uracil and involving trifluoromethylation and subsequent chlorination steps.
The primary research trajectory for a compound like this compound is its use as a synthetic intermediate. Researchers in medicinal chemistry and materials science would likely utilize this compound as a starting material to build more complex molecules that leverage the combined properties of the pyrimidine ring, the trifluoromethyl group, and the reactivity of the carbaldehyde. For example, it could be a key component in the synthesis of novel kinase inhibitors, where the pyrimidine core often serves as a scaffold for binding to the ATP pocket of enzymes. The trifluoromethyl group could enhance binding affinity and metabolic stability, while the carbaldehyde would serve as an attachment point for other pharmacophoric groups.
Table 1: Physicochemical Properties of Related Pyrimidine Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | General Application |
| Pyrimidine-5-carboxaldehyde | C5H4N2O | 108.10 | Intermediate in pharmaceutical and agrochemical synthesis. |
| 2,4-dichloro-5-trifluoromethyl-pyrimidine | C5HCl2F3N2 | 216.98 | Intermediate for pharmaceutically active ingredients. |
| 5-Trifluoromethyluracil | C5H3F3N2O2 | 180.09 | Intermediate in the synthesis of antiviral drugs. mdpi.com |
Table 2: Synthetic Reactions Involving Key Functional Groups
| Reaction Type | Functional Group | Description |
| Nucleophilic Aromatic Substitution | Pyrimidine Ring | The electron-deficient nature of the pyrimidine ring, enhanced by the -CF3 group, facilitates the displacement of leaving groups by nucleophiles. |
| Condensation Reactions | Carbaldehyde | The aldehyde group readily reacts with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives, which are key steps in the synthesis of many heterocyclic systems. |
| Wittig Reaction | Carbaldehyde | Reaction with a phosphonium (B103445) ylide converts the aldehyde into an alkene, allowing for carbon-carbon bond formation. |
| Reductive Amination | Carbaldehyde | A two-step process involving the formation of an imine followed by reduction to an amine, providing a route to introduce nitrogen-containing substituents. |
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5-4(2-12)1-10-3-11-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHOFVBHONOYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 4 Trifluoromethyl Pyrimidine 5 Carbaldehyde
Electrophilic Characteristics of the Carbaldehyde Functionality at C5
The carbaldehyde group (-CHO) at the C5 position of the pyrimidine (B1678525) ring is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity is substantially enhanced by the presence of the adjacent trifluoromethyl (-CF₃) group. The -CF₃ group exerts a strong negative inductive effect (-I effect), withdrawing electron density from the pyrimidine ring and, consequently, from the formyl group. mdpi.comnih.gov This electron deficiency renders the carbonyl carbon of the aldehyde highly susceptible to attack by a wide range of nucleophiles. The combination of the electron-deficient pyrimidine nucleus and the powerful -CF₃ substituent makes 4-(trifluoromethyl)pyrimidine-5-carbaldehyde a highly reactive substrate for addition and condensation reactions.
Nucleophilic Additions and Condensation Reactions Involving the Formyl Group
The heightened electrophilicity of the formyl group allows it to readily participate in nucleophilic addition and condensation reactions, serving as a key handle for molecular elaboration.
One of the most fundamental transformations of the carbaldehyde is its condensation with primary amines to form imines, commonly known as Schiff bases. This reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by a dehydration step, often catalyzed by a trace amount of acid. nih.govorganic-chemistry.org The resulting C=N double bond extends the conjugated system of the molecule. This reaction is a robust method for introducing diverse N-substituted functionalities. researchgate.netpnu.ac.ir
| Amine Nucleophile | Product Type | Typical Reaction Conditions |
|---|---|---|
| Aniline | N-Aryl Imine | Ethanol, Reflux, 2-4 h |
| Benzylamine | N-Benzyl Imine | Methanol, Room Temperature, 4-6 h |
| Ethylamine | N-Alkyl Imine | THF, Reflux, 3-5 h |
| Hydrazine | Hydrazone | Ethanol, Room Temperature, 1-2 h |
The aldehyde functionality is a prime site for carbon-carbon bond formation through reactions with various carbon-based nucleophiles.
Organometallic Reagents: Reagents such as Grignard (RMgX) and organolithium (RLi) reagents are expected to readily add to the carbonyl group. This 1,2-addition reaction transforms the aldehyde into a secondary alcohol, incorporating the R-group from the organometallic compound. While reactions on similar pyrimidine systems have been reported, the high reactivity of the aldehyde group in this compound would likely direct the attack to the formyl carbon. nih.gov
Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes with high regioselectivity. wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction involves a phosphorus ylide (a Wittig reagent), which attacks the aldehyde to form an oxaphosphetane intermediate that subsequently collapses to yield an alkene and triphenylphosphine oxide. organic-chemistry.orgnrochemistry.com This transformation replaces the C=O bond with a C=C bond. A close analog, 2,4,6-trichloropyrimidine-5-carbaldehyde, has been shown to undergo Wittig olefination, indicating the applicability of this reaction to the pyrimidine-5-carbaldehyde (B119791) scaffold.
| Phosphorus Ylide (R'-CH=PPh₃) | Alkene Product | Stereoselectivity Trend |
|---|---|---|
| Methylenetriphenylphosphorane (CH₂=PPh₃) | 5-Vinyl-4-(trifluoromethyl)pyrimidine | Not applicable |
| (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(4-(trifluoromethyl)pyrimidin-5-yl)acrylate | Predominantly (E)-alkene (stabilized ylide) wikipedia.org |
| Benzylidenetriphenylphosphorane (PhCH=PPh₃) | 5-Styryl-4-(trifluoromethyl)pyrimidine | Mixture of (E/Z)-isomers (semi-stabilized ylide) wikipedia.org |
Aldol-Type Reactions: In the presence of a base, enolates generated from ketones or other carbonyl compounds can act as nucleophiles, attacking the aldehyde to form a β-hydroxy carbonyl compound (an aldol adduct). Subsequent dehydration often occurs, especially under heating, to yield an α,β-unsaturated carbonyl compound, a product of aldol condensation. ttu.edumdpi.comresearchgate.net
Intramolecular and Intermolecular Cyclization Reactions
The carbaldehyde group is a crucial functional handle for constructing fused and complex heterocyclic systems through cyclization strategies.
The furo[3,2-d]pyrimidine core is a significant heterocyclic scaffold. nih.gov While direct cyclization of this compound into this system requires the introduction of a two-atom component, the aldehyde serves as a key starting point for such transformations. For example, a Wittig reaction with (carbethoxymethylene)triphenylphosphorane, as shown in Table 2, produces an acrylate derivative. This intermediate, upon modification of the C4 position (e.g., conversion to a hydroxyl group from a precursor like 4-chloro or 4-hydroxypyrimidine), can undergo intramolecular cyclization to form the fused furanone ring of the furo[3,2-d]pyrimidine system. This highlights the role of the carbaldehyde in installing the necessary framework for subsequent ring closure.
The reactivity of the carbaldehyde group can be harnessed to initiate cascade or tandem reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. mdpi.com An imine formed from the aldehyde can participate as an intermediate in subsequent transformations. For instance, a reported palladium-catalyzed cascade reaction for the synthesis of pyrido[2,3-d]pyrimidines utilizes the in-situ formation of an imine from 6-aminouracil and a β-bromoaryl aldehyde. rsc.org This imine then undergoes an intramolecular Buchwald-Hartwig cross-coupling followed by a cycloaddition. A similar strategy could be employed with this compound, where the initial imine formation serves as the entry point into a programmed cyclization sequence, demonstrating its utility in diversity-oriented synthesis. nih.gov
| Step | Reaction Type | Intermediate/Product | Description |
|---|---|---|---|
| 1 | Condensation | Imine | Reaction of the carbaldehyde with a suitably functionalized amine. |
| 2 | Intramolecular Cyclization | Fused Dihydropyridine | The newly formed imine facilitates a ring-closing reaction (e.g., nucleophilic attack, cross-coupling). rsc.org |
| 3 | Aromatization | Fused Pyridine (e.g., Pyrido[2,3-d]pyrimidine) | Oxidation or elimination leads to the final stable aromatic system. |
Functional Group Interconversions and Further Derivatization
Oxidation to Carboxylic Acid and Ester Derivatives
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-(trifluoromethyl)pyrimidine-5-carboxylic acid. This transformation is a fundamental step in the synthesis of various derivatives, including esters and amides. A range of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.
Standard laboratory oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium dichromate(VI) in acidic solution and Jones reagent (CrO₃ in aqueous acid). chemguide.co.uklibretexts.org During these reactions, the aldehyde is oxidized to the carboxylic acid, and the chromium(VI) species is reduced, typically indicated by a color change from orange to green. chemguide.co.uk For substrates sensitive to strong acids or heavy metals, milder and more selective methods are available. One such method involves the use of Oxone (potassium peroxymonosulfate), which provides an efficient and metal-free alternative for aldehyde oxidation. organic-chemistry.org Another effective method detailed in patent literature utilizes an alkali metal or alkaline-earth metal chlorite, such as sodium chlorite, in the presence of hydrogen peroxide in an aqueous-organic solvent system. google.com This process is generally high-yielding and applicable to a wide range of aldehydes, including heteroaromatic ones. google.com
Once the 4-(trifluoromethyl)pyrimidine-5-carboxylic acid is synthesized, it can be further converted to its ester derivatives through standard esterification procedures, such as the Fischer esterification with an alcohol under acidic catalysis.
Table 1: Plausible Oxidation Reactions of this compound
| Starting Material | Product | Typical Reagents |
|---|---|---|
| This compound | 4-(Trifluoromethyl)pyrimidine-5-carboxylic acid | K₂Cr₂O₇ / H₂SO₄ |
| This compound | 4-(Trifluoromethyl)pyrimidine-5-carboxylic acid | CrO₃ / H₂SO₄, acetone (Jones Reagent) |
| This compound | 4-(Trifluoromethyl)pyrimidine-5-carboxylic acid | Oxone (2KHSO₅·KHSO₄·K₂SO₄) |
Reduction of the Aldehyde Functionality
The aldehyde group of this compound can be reduced to a primary alcohol, yielding (4-(trifluoromethyl)pyrimidin-5-yl)methanol. This transformation is typically achieved using common hydride-reducing agents.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting aldehydes and ketones to their corresponding alcohols. orgsyn.org The reaction is usually carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). orgsyn.org A milder alternative, sodium borohydride (NaBH₄), is also effective for the reduction of aldehydes and is often preferred due to its greater functional group tolerance and ease of handling. The choice between these reagents would depend on the presence of other reducible functional groups within the molecule. The resulting alcohol, (4-(trifluoromethyl)pyrimidin-5-yl)methanol, provides a hydroxyl group that can be used for further synthetic manipulations, such as ether or ester formation.
Table 2: Potential Reduction Reactions of this compound
| Starting Material | Product | Typical Reagents |
|---|---|---|
| This compound | (4-(Trifluoromethyl)pyrimidin-5-yl)methanol | Lithium aluminum hydride (LiAlH₄) |
Introduction of Alkynyl, Cyano, and Oxazolyl Moieties
The aldehyde functionality is a key precursor for the introduction of various carbon-based functional groups, significantly expanding the molecular diversity of the 4-(trifluoromethyl)pyrimidine (B162611) scaffold.
Alkynyl Moieties: Terminal alkynes can be synthesized from this compound using the Corey-Fuchs reaction. jk-sci.comorganic-chemistry.orgwikipedia.org This two-step process first involves the reaction of the aldehyde with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to form a 1,1-dibromoalkene intermediate. wikipedia.org This intermediate is then treated with a strong base, such as n-butyllithium (n-BuLi), which induces dehydrohalogenation and a lithium-halogen exchange to yield the terminal alkyne. organic-chemistry.orgalfa-chemistry.com
Cyano Moieties: The Strecker amino acid synthesis provides a classical method for converting aldehydes into α-aminonitriles, thereby introducing a cyano group. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In this reaction, the aldehyde first reacts with ammonia to form an imine, which is then attacked by a cyanide nucleophile (e.g., from HCN or NaCN). wikipedia.orgmasterorganicchemistry.com The resulting α-aminonitrile can be a stable final product or an intermediate that can be hydrolyzed to form an α-amino acid. masterorganicchemistry.com
Oxazolyl Moieties: The Van Leusen oxazole synthesis is an effective method for constructing a 5-substituted oxazole ring directly from an aldehyde. ijpsonline.comorganic-chemistry.org This reaction involves treating the aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.gov The reaction proceeds through a cycloaddition mechanism, followed by elimination to form the aromatic oxazole ring. mdpi.com This method is particularly valuable for creating complex heterocyclic systems.
Electronic and Steric Influence of the Trifluoromethyl Group on Reaction Selectivity and Rate
The trifluoromethyl (CF₃) group at the 4-position of the pyrimidine ring exerts a profound influence on the reactivity of this compound. Its effects are primarily electronic, stemming from its strong electron-withdrawing nature, but steric factors can also play a role in directing reaction outcomes. nih.govnih.gov
Electronic Influence: The CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily due to the high electronegativity of the fluorine atoms, which results in a strong inductive effect (-I). nih.govmdpi.com This has several significant consequences for the reactivity of the molecule:
Activation of the Aldehyde: The strong electron-withdrawing nature of the CF₃ group, transmitted through the pyrimidine ring, increases the electrophilicity of the carbonyl carbon of the aldehyde group. This makes the aldehyde more susceptible to nucleophilic attack, potentially increasing the rate of reactions such as reduction, Wittig olefination, and the addition of organometallic reagents.
Deactivation of the Pyrimidine Ring: The pyrimidine ring itself is an electron-deficient (π-deficient) heterocycle. The presence of the CF₃ group further depletes the electron density of the ring system. researchgate.net This deactivation makes the ring highly resistant to electrophilic aromatic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution (SNAᵣ), should a suitable leaving group be present at other positions on the ring.
Increased Acidity: The electron-withdrawing effect can increase the acidity of protons on adjacent carbons, although this is less relevant for the aldehyde proton itself.
Steric Influence: While the electronic effects of the CF₃ group are dominant, its steric bulk, although modest, can also influence reaction selectivity. The trifluoromethyl group is larger than a hydrogen atom and can create steric hindrance that may affect the approach of bulky reagents to the adjacent aldehyde group. nih.gov This can be particularly relevant in stereoselective reactions, where the CF₃ group may direct the incoming nucleophile to the less hindered face of the carbonyl, potentially influencing the stereochemical outcome of the reaction. In reactions involving adjacent positions on the pyrimidine ring, the steric presence of the CF₃ group could similarly direct substitution patterns. nih.gov
Advanced Synthetic Applications and Role As a Building Block in Organic Chemistry
Construction of Complex Fluorinated Pyrimidine (B1678525) Derivatives and Analogues
4-(Trifluoromethyl)pyrimidine-5-carbaldehyde serves as a pivotal building block in the synthesis of more complex fluorinated pyrimidine derivatives. The presence of the trifluoromethyl (CF3) group, a highly electronegative and lipophilic moiety, can significantly enhance the metabolic stability and binding affinity of molecules, making it a desirable feature in medicinal chemistry. The aldehyde functionality at the 5-position provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of elaborate molecular architectures.
While many synthetic routes build the trifluoromethylated pyrimidine ring from acyclic precursors like ethyl trifluoroacetoacetate, the pre-functionalized this compound offers a more direct pathway to advanced derivatives. For instance, the aldehyde can undergo condensation reactions, Wittig-type olefinations, and reductive aminations to append various side chains. Furthermore, it can be oxidized to the corresponding carboxylic acid or reduced to an alcohol, opening up further avenues for derivatization, such as the formation of amides and esters. Research has shown the successful synthesis of numerous trifluoromethyl pyrimidine derivatives containing amide moieties, which have demonstrated significant biological activities. nih.gov These synthetic strategies underscore the versatility of trifluoromethyl-substituted pyrimidine aldehydes in creating libraries of complex molecules for screening in drug discovery and agrochemical research.
Table 1: Examples of Reactions for Derivatizing this compound
| Reaction Type | Reagent/Conditions | Resulting Functional Group |
| Oxidation | e.g., KMnO4, Ag2O | Carboxylic Acid (-COOH) |
| Reduction | e.g., NaBH4, LiAlH4 | Alcohol (-CH2OH) |
| Reductive Amination | Amine (R-NH2), NaBH3CN | Secondary Amine (-CH2-NHR) |
| Wittig Reaction | Phosphonium (B103445) Ylide (Ph3P=CHR) | Alkene (-CH=CHR) |
| Knoevenagel Condensation | Active Methylene (B1212753) Compound | α,β-Unsaturated System |
| Schiff Base Formation | Primary Amine (R-NH2) | Imine (-CH=NR) |
Precursor for Fused Heterocyclic Systems of Chemical Interest
The strategic placement of the aldehyde and trifluoromethyl groups on the pyrimidine ring makes this compound an ideal precursor for the construction of various fused heterocyclic systems. These polycyclic structures are of significant interest due to their prevalence in biologically active compounds and functional materials.
Synthesis of Pyrido[2,3-d]pyrimidines
The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) scaffold, a core structure in many pharmacologically active agents, can be efficiently achieved using pyrimidine-5-carbaldehyde (B119791) derivatives. A common strategy involves the reaction of a 4-aminopyrimidine-5-carbaldehyde (B100492) with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate, or a ketone) via a Knoevenagel condensation followed by an intramolecular cyclization. nih.gov In this context, a 4-amino derivative of this compound would be a key intermediate. The reaction proceeds through the formation of a vinylogous intermediate which then undergoes cyclization and aromatization to yield the fused pyridopyrimidine system. The trifluoromethyl group at the 4-position of the final product can profoundly influence its biological activity.
Generation of Pyrimido[4,5-b]quinolines (5-Deazaflavins)
Pyrimido[4,5-b]quinolines, also known as 5-deazaflavins, are another class of heterocycles with important biological properties. Their synthesis can be accomplished through an adaptation of the Friedländer annulation. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. By analogy, a 4-amino derivative of this compound can serve as the o-amino-heterocyclic aldehyde component. Reaction with a suitable ketone or β-ketoester under acidic or basic conditions would lead to the formation of the fused quinoline (B57606) ring, yielding a 4-(trifluoromethyl)pyrimido[4,5-b]quinoline. This approach provides a modular way to access a variety of substituted 5-deazaflavin analogues for biological evaluation.
Formation of Isoxazolo[5,4-d]pyrimidines
The synthesis of isoxazolo[5,4-d]pyrimidines containing a trifluoromethyl group has been reported, highlighting a pathway where a trifluoromethylated pyrimidine core is constructed. nih.gov A highly relevant synthetic route involves the initial formation of a 5-aminoisoxazole-4-carboxamide, which then undergoes cyclization with ethyl trifluoroacetate (B77799) to build the 6-(trifluoromethyl)pyrimidin-4-ol ring. nih.gov
Alternatively, and more directly, this compound can be used as a direct precursor. The aldehyde can be reacted with hydroxylamine (B1172632) to form the corresponding oxime. This oxime can then undergo an intramolecular cyclocondensation reaction. This process, often facilitated by dehydrating agents or via oxidative cyclization, would involve the attack of the pyrimidine nitrogen onto the oxime, leading directly to the formation of the fused isoxazole (B147169) ring and yielding a 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine. This method offers a streamlined approach to this important heterocyclic scaffold.
Applications in the Preparation of Other Polycyclic Nitrogen Heterocycles
The utility of this compound extends to the synthesis of a broader range of polycyclic nitrogen heterocycles. For example, it can be a key starting material for thiazolo[4,5-d]pyrimidines. Research has demonstrated the synthesis of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. mdpi.com In these syntheses, the trifluoromethylated pyrimidine ring is often formed by reacting a substituted thiazole (B1198619) with trifluoroacetic anhydride. mdpi.com Having a pre-formed building block like this compound allows for alternative synthetic strategies, such as reacting it with a bifunctional reagent like aminothiophenol or its derivatives. This would lead to the construction of the thiazole ring onto the pyrimidine core, providing access to a diverse array of substituted thiazolo[4,5-d]pyrimidines.
Table 2: Fused Heterocyclic Systems Derived from Pyrimidine-5-carbaldehyde Precursors
| Heterocyclic System | Key Reaction Type | Required Co-reactant |
| Pyrido[2,3-d]pyrimidine | Knoevenagel Condensation / Cyclization | Active Methylene Compound |
| Pyrimido[4,5-b]quinoline | Friedländer Annulation | Ketone / β-Ketoester |
| Isoxazolo[5,4-d]pyrimidine | Oxime Formation / Cyclocondensation | Hydroxylamine |
| Thiazolo[4,5-d]pyrimidine | Condensation / Cyclization | Aminothiophenol derivative |
Intermediate for Ligand Synthesis and Scaffolds in Material Science Research
Beyond its role in constructing complex fused heterocycles, this compound is a valuable intermediate for creating specialized molecules for coordination chemistry and materials science.
The aldehyde group is readily converted into an imine through condensation with primary amines, forming Schiff bases. mdpi.com Pyrimidine-containing Schiff bases are well-established ligands capable of coordinating with a wide range of metal ions. mdpi.comsemanticscholar.org The resulting metal complexes have applications in catalysis, sensing, and as potential therapeutic agents. The trifluoromethyl group on the pyrimidine ring can modulate the electronic properties of the ligand, influencing the stability and reactivity of the corresponding metal complex.
In the realm of materials science, the incorporation of fluorine atoms into organic molecules is a proven strategy for tuning their electronic and physical properties. rsc.org The highly polarized C-F bonds and the strong electron-withdrawing nature of the CF3 group can lower both the HOMO and LUMO energy levels of a molecule. rsc.org This modification can facilitate electron injection and improve resistance to oxidative degradation, properties that are highly desirable for n-type or ambipolar organic semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Furthermore, intermolecular C-H···F interactions can influence the solid-state packing of molecules, potentially promoting π-stacking arrangements that enhance charge carrier mobility. rsc.org Thus, this compound represents a promising scaffold for developing novel organic electronic materials with tailored properties.
Advanced Characterization Methodologies for Structural Elucidation of the Compound and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and for probing the environment of specific nuclei like ¹⁹F. For 4-(Trifluoromethyl)pyrimidine-5-carbaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, showcasing two key signals in the aromatic region corresponding to the two protons on the pyrimidine (B1678525) ring, and a downfield signal for the aldehydic proton. The chemical shifts of the pyrimidine protons are influenced by the electron-withdrawing effects of the trifluoromethyl and carbaldehyde groups. The aldehydic proton will appear as a singlet at a characteristic downfield chemical shift, typically in the range of 9-10 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Key resonances would include those for the carbons of the pyrimidine ring, the aldehydic carbonyl carbon, and the carbon of the trifluoromethyl group. The carbonyl carbon is expected to have a chemical shift in the downfield region (around 180-200 ppm). The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyrimidine ring carbons are influenced by the substituents, with the carbon attached to the trifluoromethyl group showing a characteristic quartet splitting.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would exhibit a singlet, as all three fluorine atoms in the trifluoromethyl group are chemically equivalent. The chemical shift of this signal provides information about the electronic environment of the CF₃ group.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~9.0-9.5 | s | H-2 or H-6 |
| ¹H | ~8.0-8.5 | s | H-2 or H-6 |
| ¹H | ~10.0-10.5 | s | -CHO |
| ¹³C | ~185-195 | s | -CHO |
| ¹³C | ~150-160 | q | C-4 (C-CF₃) |
| ¹³C | ~140-150 | s | C-5 (C-CHO) |
| ¹³C | ~155-165 | s | C-2 or C-6 |
| ¹³C | ~130-140 | s | C-2 or C-6 |
| ¹³C | ~120-130 | q | -CF₃ |
| ¹⁹F | ~ -60 to -70 | s | -CF₃ |
Note: These are predicted values based on analogous structures and may vary from experimental data. 's' denotes singlet and 'q' denotes quartet.
Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HPLC-MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules like pyrimidine derivatives. In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ in the positive ion mode. High-resolution mass spectrometry (HRMS) coupled with ESI can provide the exact mass of the molecule, which allows for the determination of its elemental formula with high accuracy.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for the analysis of complex mixtures and for the purification and identification of synthetic intermediates and final products. For the analysis of derivatives of this compound, HPLC-MS can be used to monitor reaction progress, assess product purity, and isolate specific compounds for further characterization.
Table 2: Predicted Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Expected Ion | m/z |
|---|---|---|---|
| ESI-MS | Positive | [M+H]⁺ | 177.0270 |
| ESI-MS | Positive | [M+Na]⁺ | 199.0089 |
Note: The m/z values are calculated for the most abundant isotopes.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound and its derivatives, obtaining a single crystal of suitable quality would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions in the solid state.
Table 3: Typical Crystallographic Parameters for a Pyrimidine Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~90-100 |
| Volume (ų) | ~1500-2000 |
| Z | 4 |
Note: These are example values from a related structure and would be specific to the crystal of the compound being analyzed.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.
A strong, sharp absorption band is expected in the region of 1700-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the aromatic aldehyde. The C-H stretching vibration of the aldehyde group may appear as a pair of weak bands around 2720 and 2820 cm⁻¹. The spectrum would also feature characteristic absorptions for the pyrimidine ring, including C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The strong C-F stretching vibrations of the trifluoromethyl group are expected to appear in the range of 1100-1300 cm⁻¹.
Table 4: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3050-3150 | Weak-Medium | Aromatic C-H Stretch |
| ~2720, ~2820 | Weak | Aldehyde C-H Stretch |
| ~1700-1730 | Strong | Aldehyde C=O Stretch |
| ~1400-1600 | Medium-Strong | Pyrimidine Ring C=C and C=N Stretches |
| ~1100-1300 | Strong | C-F Stretch (CF₃) |
Note: These are predicted absorption ranges and the exact positions and intensities can vary.
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Protocols
The future synthesis of 4-(Trifluoromethyl)pyrimidine-5-carbaldehyde and its derivatives is increasingly guided by the principles of green and sustainable chemistry. Research is moving away from traditional methods that often require harsh conditions and stoichiometric reagents, towards more environmentally benign and atom-economical processes.
Key future developments in this area include:
Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single operation to form a complex product, are a cornerstone of green synthesis. Future protocols will likely focus on developing one-pot MCRs that can construct the trifluoromethylated pyrimidine (B1678525) core and install the carbaldehyde group or its precursor with high efficiency, minimizing waste and purification steps.
Novel Catalytic Systems: There is a significant push to replace traditional catalysts with more sustainable alternatives. Research is exploring the use of nanocatalysts, such as magnetic nanoparticles, which offer high activity and easy recovery and reuse. rsc.orggrowingscience.com Furthermore, organocatalysis presents a metal-free alternative, reducing the risk of heavy metal contamination in final products. tandfonline.com
Alternative Energy Sources: Microwave-assisted synthesis has already been shown to accelerate reaction times, improve yields, and reduce side reactions in the preparation of pyrimidine derivatives. mdpi.com Future work will likely optimize microwave-assisted protocols for the synthesis of this compound, making the process faster and more energy-efficient. Similarly, ultrasound-assisted synthesis is another green technique being explored to enhance reaction rates and yields. rsc.org
Exploration of Unconventional Reactivity and Catalytic Applications
Beyond its role as a synthetic intermediate, the unique electronic structure of this compound opens avenues for exploring unconventional reactivity and novel catalytic applications. The electron-withdrawing nature of both the pyrimidine ring and the trifluoromethyl group significantly influences the reactivity of the aldehyde and adjacent C-H bonds.
Emerging research directions include:
Photoredox and Radical Chemistry: The pyrimidine scaffold can participate in photoredox-catalyzed reactions. rsc.org Future studies may explore the use of visible light to initiate radical reactions involving this compound. This could enable novel C-H functionalization reactions on the pyrimidine ring or unique transformations of the aldehyde group, providing access to derivatives that are difficult to synthesize using traditional methods. rsc.orgnih.gov
Organocatalysis: The pyrimidine nitrogen atoms can act as hydrogen bond acceptors or Lewis basic sites, potentially enabling the molecule itself to act as an organocatalyst. Furthermore, pyrimidine aldehydes have been studied in the context of asymmetric autocatalysis, a fascinating reaction where the chiral product acts as the catalyst for its own formation. researchgate.net Investigating the potential of this compound in such catalytic cycles could lead to breakthroughs in enantioselective synthesis.
Catalyst and Ligand Scaffolding: The pyrimidine core can serve as a rigid scaffold for designing novel ligands for transition metal catalysis. By functionalizing the molecule, it could be developed into a bidentate or polydentate ligand, where the pyrimidine nitrogens and other introduced functional groups coordinate to a metal center, influencing its catalytic activity and selectivity.
Design and Synthesis of Highly Functionalized Derivatives for Specific Chemical Functions
The aldehyde group of this compound is a versatile handle for chemical modification, allowing for the straightforward synthesis of a wide array of highly functionalized derivatives. This adaptability is crucial for its application in drug discovery and agrochemical development, where precise structural modifications are needed to optimize biological activity.
Recent research has demonstrated the potential of using trifluoromethyl-pyrimidine scaffolds to create derivatives with significant biological properties. For instance, a series of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety were synthesized and evaluated for their antifungal, insecticidal, and anticancer activities. frontiersin.org These studies provide a blueprint for future work, which will likely involve:
Medicinal Chemistry: The development of new derivatives with potential therapeutic applications. The trifluoromethyl group is a well-known bioisostere that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. By reacting the aldehyde with various amines, hydrazines, and other nucleophiles, libraries of compounds can be generated and screened for activity against a range of biological targets, including kinases, proteases, and receptors.
Agrochemicals: The pyrimidine core is present in many commercial pesticides and herbicides. Future research will focus on creating new derivatives of this compound to develop next-generation agrochemicals with improved efficacy, selectivity, and environmental profiles.
The table below summarizes the antifungal activity of some synthesized trifluoromethyl pyrimidine derivatives, showcasing the potential for developing potent bioactive molecules from this scaffold. frontiersin.org
| Compound | Inhibition Rate (%) against B. cinerea | Inhibition Rate (%) against S. sclerotiorum |
| Derivative 1 | 96.76 | 75.34 |
| Derivative 2 | 96.84 | 78.91 |
| Derivative 3 | 100 | 82.73 |
| Tebuconazole (Control) | 96.45 | 83.34 |
Data sourced from research on trifluoromethyl pyrimidine derivatives bearing an amide moiety. frontiersin.org
Integration of Advanced Computational Approaches for Predictive Chemistry
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and biological activities before a molecule is ever synthesized in the lab. For a molecule like this compound, computational approaches can significantly accelerate the discovery and development of new applications.
Future research will increasingly integrate the following computational methods:
Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. This can help predict the most likely sites for electrophilic or nucleophilic attack and rationalize its behavior in unconventional reactions.
Molecular Docking and Dynamics: In drug design, molecular docking simulations can predict how derivatives of this compound will bind to the active site of a target protein. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these interactions over time, providing valuable insights to guide the design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models for a series of derivatives, researchers can identify the key structural features that correlate with a specific biological activity. This predictive modeling can guide the synthesis of new compounds with enhanced potency.
Role in the Development of Next-Generation Chemical Building Blocks
This compound is poised to become a key member of the next generation of chemical building blocks for organic synthesis. Its value lies in the combination of three key features: the pyrimidine ring, the trifluoromethyl group, and the aldehyde functional group.
The Pyrimidine Core: Pyrimidine is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and natural products. Its presence provides a robust framework with defined electronic and geometric properties.
The Trifluoromethyl Group: The incorporation of a CF3 group is a widely used strategy in drug design to improve a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance metabolic stability, increase lipophilicity (which can improve cell membrane permeability), and alter acidity, leading to stronger interactions with biological targets.
The Aldehyde Handle: The aldehyde is one of the most versatile functional groups in organic chemistry. It can be easily transformed into a vast array of other functionalities, including amines, alcohols, carboxylic acids, alkenes, and more complex heterocyclic systems. This allows chemists to readily attach the trifluoromethyl-pyrimidine scaffold to other molecules or to build intricate molecular architectures upon it.
The convergence of these features in a single, readily available molecule makes this compound an exceptionally valuable platform for constructing complex and functionally diverse molecules for a wide range of applications, solidifying its role as a key building block for future chemical innovation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Trifluoromethyl)pyrimidine-5-carbaldehyde, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis often begins with halogenated pyrimidine precursors. For example, ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 187035-79-6) can serve as a key intermediate. Chlorination at the 2-position followed by oxidation of the ester to an aldehyde group is a common pathway . Optimizing reaction conditions (e.g., using dichloromethane as a solvent and controlling temperatures below 60°C) minimizes side reactions. Purity (>95%) is achievable via column chromatography with silica gel, as demonstrated in analogous trifluoromethylpyrimidine syntheses .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the aldehyde proton (δ ~9.8–10.2 ppm) and trifluoromethyl group (δ ~120–125 ppm for F NMR) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity, especially for intermediates like ethyl esters .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, distinguishing isotopic patterns of fluorine-containing derivatives .
Q. What are the key challenges in purifying this compound, and how can they be addressed?
- Methodological Answer : The compound’s sensitivity to oxidation and hygroscopic nature complicates purification. Solutions include:
- Inert Atmosphere : Use argon or nitrogen during column chromatography to prevent aldehyde oxidation .
- Low-Temperature Crystallization : Recrystallization from anhydrous ethanol at −20°C improves yield while avoiding decomposition .
- Derivatization : Converting the aldehyde to a stable oxime (e.g., using hydroxylamine hydrochloride) aids purification, followed by regeneration of the aldehyde group .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic properties and reactivity of pyrimidine-5-carbaldehyde derivatives in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the aldehyde position, facilitating nucleophilic additions (e.g., Grignard reactions) or Suzuki-Miyaura couplings. DFT calculations show reduced electron density at the aldehyde carbon (partial charge: +0.32 vs. +0.18 in non-fluorinated analogs), increasing reactivity toward amines or hydrazines . However, steric hindrance from the trifluoromethyl group can reduce yields in Pd-catalyzed reactions, requiring bulky ligands like XPhos for efficient coupling .
Q. What strategies can resolve contradictory data regarding the biological activity of this compound derivatives in antimicrobial assays?
- Methodological Answer : Contradictions often arise from variable assay conditions (e.g., pH, solvent). Systematic approaches include:
- Dose-Response Curves : Testing derivatives across a broad concentration range (1 nM–100 µM) identifies true IC values .
- Metabolic Stability Assays : Liver microsome studies differentiate intrinsic activity from rapid degradation artifacts .
- Structural Analogues : Comparing activity of the aldehyde with its oxime or hydrazone derivatives clarifies whether the aldehyde moiety is essential for antimicrobial effects .
Q. In mechanistic studies, what role does this compound play as a building block for kinase inhibitors?
- Methodological Answer : The aldehyde group enables covalent binding to cysteine residues in kinase ATP-binding pockets. For example, derivatives like N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyrimidine-4-carboxamide utilize the aldehyde for forming reversible Schiff bases with Lys or Cys residues, enhancing target engagement . Kinase selectivity profiling (e.g., using KINOMEscan) identifies off-target effects, guiding structural modifications to improve specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
